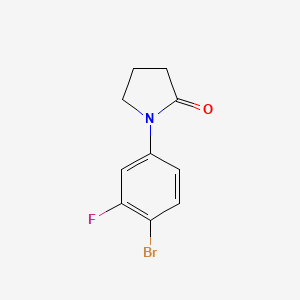

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Scaffolds in Modern Organic Synthesis

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that is a foundational scaffold in a vast array of biologically active molecules and synthetic intermediates. frontiersin.orgresearchgate.net Its prevalence stems from a combination of structural and chemical properties that make it an attractive building block for chemists. The pyrrolidine (B122466) ring is a common feature in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov

Key attributes of the pyrrolidin-2-one scaffold include:

Versatility in Synthesis: The lactam functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. mdpi.comresearchgate.net

Biological Relevance: The pyrrolidin-2-one nucleus is present in a wide range of natural products and pharmacologically important agents, exhibiting diverse activities including antimicrobial, anticancer, and anticonvulsant properties. frontiersin.orgresearchgate.netnih.gov

Structural Rigidity and 3D Conformation: The non-planar, saturated nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in drug design for achieving specific interactions with biological targets. nih.govnih.gov This inherent three-dimensionality, often referred to as "pseudorotation," can be controlled by the strategic placement of substituents. nih.govnih.gov

Chiral Building Block: The pyrrolidine ring can contain multiple stereogenic centers, making it a valuable component in asymmetric synthesis for producing chiral compounds with specific biological profiles. nih.govnih.gov

The development of novel synthetic methodologies, including microwave-assisted organic synthesis (MAOS), has further enhanced the accessibility and utility of pyrrolidin-2-one derivatives, solidifying their role in modern drug discovery and development. nih.gov

Distinctive Features of Halogenated Phenyl Substituents in Pyrrolidin-2-one Frameworks

The attachment of a substituted phenyl ring to the nitrogen atom of the pyrrolidin-2-one core, creating N-aryl pyrrolidinones, significantly influences the molecule's properties. The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. nih.govnih.gov Halogenated pyrrolidone derivatives have been specifically investigated for their potential to inhibit bacterial virulence factors, such as biofilm formation and protein secretion systems. mdpi.comresearchgate.net

The 4-bromo-3-fluoro substitution pattern on the phenyl ring of the target compound is particularly noteworthy. The distinct properties of fluorine and bromine allow for fine-tuning of the molecule's characteristics:

Fluorine: As the most electronegative element, fluorine can alter a molecule's pKa, metabolic stability, and binding affinity. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly impact the electronic properties of the aromatic ring. researchgate.net This can lead to enhanced potency and improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov

The combination of a fluorine and a bromine atom on the phenyl ring creates a unique electronic and steric environment. This dual-halogenation can lead to synergistic effects, for instance, by positioning the molecule optimally within a protein's hydrophobic pocket to increase potency. nih.gov Research on 1-arylpyrrolidin-2-one derivatives has shown that the nature and position of substituents on the aryl ring are critical for their biological activity, such as their potential as antiarrhythmic agents. nih.govresearchgate.net

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| C-X Bond Energy (kJ/mol in Ph-X) | ~523 | ~335 |

| Primary Role in Drug Design | Enhances metabolic stability, modulates pKa, acts as H-bioisostere. nih.gov | Increases lipophilicity, participates in halogen bonding. nih.gov |

Academic Research Rationale and Scope for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Investigations

While extensive, peer-reviewed studies focusing exclusively on this compound are not widely available in public literature, its structure suggests a clear rationale for its synthesis and investigation within several research contexts. uni.lu The compound is primarily recognized as a building block or intermediate in organic synthesis, available from various chemical suppliers for research purposes. biosynth.com

The academic interest in this specific molecule can be inferred from its constituent parts: the proven pyrrolidin-2-one scaffold and the strategically halogenated phenyl ring. The rationale for its investigation likely falls into these categories:

Intermediate for Complex Molecules: This compound serves as a valuable precursor for the synthesis of more complex, potentially biologically active molecules. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of additional molecular complexity. researchgate.net

Fragment-Based Drug Discovery: In medicinal chemistry, molecules like this are considered valuable "fragments." Researchers may study its binding to various biological targets (e.g., kinases, proteases) to identify initial "hits." These hits can then be elaborated into more potent and selective drug candidates. The combination of the pyrrolidinone core and the bromo-fluorophenyl group presents a unique pharmacophore for such screening.

Structure-Activity Relationship (SAR) Studies: The compound is an ideal candidate for inclusion in SAR studies. By synthesizing a library of related N-aryl pyrrolidinones with varying halogenation patterns (e.g., 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one), chemists can systematically probe how different substituents affect a specific biological activity, providing insights for designing optimized compounds. bldpharm.com

The scope of investigations involving this compound is therefore centered on its utility as a synthetic tool. Its value lies not necessarily in its own terminal biological activity, but in its potential to be transformed into novel chemical entities for pharmaceutical, agrochemical, or materials science research.

| Identifier | Value |

|---|---|

| Molecular Formula | C10H9BrFNO |

| Molecular Weight | 258.09 g/mol |

| Monoisotopic Mass | 256.98514 Da. uni.lu |

| Predicted XlogP | 2.1. uni.lu |

| InChIKey | AFDHVMQGXHHQRJ-UHFFFAOYSA-N. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDHVMQGXHHQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One and Its Analogs

Established Synthetic Pathways to Pyrrolidin-2-one Cores

The construction of the fundamental pyrrolidin-2-one ring system is a well-explored area of organic chemistry. Methodologies have evolved to allow for the introduction of diverse substituents and stereochemical control, which are crucial for tuning the pharmacological properties of the final compounds.

Cyclization Reactions of Diverse Precursor Intermediates

The formation of the γ-lactam ring through intramolecular cyclization is a cornerstone of pyrrolidin-2-one synthesis. A primary method involves the cyclization of γ-amino esters, which can be initiated by heating in the presence of an acid. nih.gov This transformation proceeds through the formation of a γ-amino ester intermediate, which then undergoes lactamization. nih.gov

Another versatile approach is the one-pot Ugi reaction, which combines aldehydes, primary amines, isocyanides, and allenic acids. The resulting N-substituted-2-allenamide intermediates can then undergo regioselective cyclization to yield pyrrolidin-5-one-2-carboxamides under mild, transition-metal-free conditions. Furthermore, concise synthetic routes starting from carbohydrate-derived materials like erythruronolactone have been developed; condensation with a suitable amine provides polyhydroxylated pyrrolidin-2-ones in good yields. researchgate.net A selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction and deformylative functionalization of N-substituted piperidine (B6355638) derivatives, where the selectivity is controlled by the choice of oxidant and additives. rsc.org

Donor-Acceptor Cyclopropane (B1198618) Approaches for 1,5-Substituted Pyrrolidin-2-ones

A modern and efficient strategy for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (DA) cyclopropanes. nih.gov This method involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane with primary amines, such as anilines or benzylamines, to form a γ-amino ester intermediate. nih.gov This is followed by an in situ lactamization and dealkoxycarbonylation to yield the final product. nih.gov In this process, the DA cyclopropanes function as 1,4-C,C-dielectrophiles, while the amines act as 1,1-dinucleophiles. nih.gov

The reaction conditions for the initial ring-opening step have been optimized, with various Lewis acids being tested. Catalysts such as Ni(ClO₄)₂·6H₂O and Y(OTf)₃ have been found to be particularly effective. The subsequent cyclization of the γ-aminoester intermediate is often achieved by refluxing in a toluene (B28343) solution with acetic acid, allowing for a one-pot transformation from the cyclopropane and amine starting materials. nih.gov

| Catalyst | Loading (mol %) | Time (h) | Yield (%) |

|---|---|---|---|

| Sc(OTf)₃ | 20 | 24 | 41 |

| Yb(OTf)₃ | 20 | 24 | 45 |

| Y(OTf)₃ | 20 | 24 | 85 |

| Ni(ClO₄)₂·6H₂O | 20 | 24 | 86 |

| Cu(OTf)₂ | 20 | 24 | 65 |

| TfOH | 20 | 24 | 0 |

Data adapted from a study on the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.gov

Povarov Reaction-Based Syntheses of Related Pyrrolidin-2-one Frameworks

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of nitrogen-containing heterocycles, most notably tetrahydroquinolines. While not a direct route to the pyrrolidin-2-one core itself, its principles of reacting imines with electron-rich alkenes can be adapted to create complex scaffolds that may incorporate or be later converted into γ-lactam structures. The reaction's ability to construct polycyclic systems in a single step makes it a valuable strategy in diversity-oriented synthesis. Modifications and tandem reaction sequences originating from Povarov-type products can potentially lead to frameworks containing the pyrrolidin-2-one moiety, although this represents a less conventional approach compared to direct cyclization methods.

Targeted Synthetic Strategies for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

The synthesis of the specific target compound, this compound, can be approached in two primary ways: by forming the C-N bond between a pre-functionalized aromatic ring and the pyrrolidin-2-one nitrogen, or by adding the halogen substituents to an N-aryl pyrrolidin-2-one precursor.

N-Alkylation and Acylation Methodologies for Aryl Substitution

The most direct and common method for preparing N-aryl lactams like this compound is through N-arylation. This involves the coupling of pyrrolidin-2-one with a suitable aryl halide, such as 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-3-fluoro-iodobenzene. The hydrogen on the nitrogen atom of 2-pyrrolidinone (B116388) is relatively active and can readily undergo substitution reactions in the presence of a base. chemicalbook.com

Transition metal catalysis, particularly with copper (Ullmann or Goldberg-type reactions) and palladium (Buchwald-Hartwig amination), is highly effective for this transformation. Copper-catalyzed N-arylation can be performed with aryl halides using a copper catalyst and a suitable ligand. Similarly, palladium-catalyzed α-arylation of esters provides a robust method for creating C-C bonds, and related C-N bond-forming reactions are central to modern organic synthesis. orgsyn.org These reactions offer high yields and tolerate a wide range of functional groups on the aromatic ring.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | 1-Phenylpyrrolidin-2-one | 92 |

| 1-Iodo-4-methylbenzene | 1-(4-Methylphenyl)pyrrolidin-2-one | 94 |

| 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 85 |

| 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 91 |

| 1-Iodo-2-methylbenzene | 1-(2-Methylphenyl)pyrrolidin-2-one | 82 |

Regioselective Halogenation and Fluorination Approaches on Pyrrolidin-2-one Scaffolds

An alternative synthetic route involves the late-stage functionalization of a simpler precursor, such as 1-phenylpyrrolidin-2-one. This approach requires the regioselective introduction of fluorine and bromine onto the pendant phenyl ring. The N-acyl group of the lactam is an ortho-, para-director for electrophilic aromatic substitution, but achieving the specific 3-fluoro-4-bromo substitution pattern presents a significant regiochemical challenge.

Direct halogenation can be accomplished using various reagents. N-halosuccinimides (NBS for bromination, NCS for chlorination) are common and effective reagents for the halogenation of arenes, often activated by a suitable solvent like hexafluoroisopropanol (HFIP), which enhances reactivity and allows for mild reaction conditions. organic-chemistry.org Palladium-catalyzed C-H activation provides a powerful method for regioselective halogenation, where a directing group on the substrate guides the catalyst to a specific C-H bond. northeastern.edursc.org For fluorination, electrophilic fluorinating agents like Selectfluor® are widely used. researchgate.netresearchgate.net However, controlling the position of substitution to achieve the desired 3,4-dihalo pattern on an N-phenylpyrrolidin-2-one scaffold would likely require a multi-step process involving directing groups or a halogen dance rearrangement, making it a more complex strategy than the N-arylation of a pre-halogenated aniline or aryl halide.

Multi-component Reaction (MCR) Strategies for Pyrrolidin-2-one Functionalization

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is highly valued for its efficiency, convergence, and ability to rapidly generate molecular diversity and complexity from simple precursors. tandfonline.comresearchgate.net MCRs offer significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time and solvents, and minimizing waste, thereby increasing synthetic efficacy. tandfonline.com

Several MCR strategies have been developed for the synthesis of pyrrolidine (B122466) derivatives, which can be adapted for pyrrolidin-2-one structures. tandfonline.comnih.gov For instance, reactions involving azomethine ylides, often generated in situ from an aldehyde and an amino acid, can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct the pyrrolidine ring. tandfonline.com The Ugi and Passerini reactions are other prominent examples of MCRs that can be conceptually applied to create complex pyrrolidone derivatives by carefully selecting functionalized starting materials that can undergo subsequent intramolecular cyclization to form the lactam ring. rloginconsulting.com

The versatility of MCRs allows for the introduction of various substituents onto the pyrrolidinone core, enabling the creation of large libraries of analogs for structure-activity relationship studies.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Multi-Step Synthesis | Multi-component Reaction (MCR) |

|---|---|---|

| Number of Steps | Multiple sequential steps | Single one-pot operation |

| Purification | Required after each step | Often a single final purification |

| Time & Labor | High | Low |

| Solvent Usage | High | Reduced |

| Waste Generation | High | Minimized (High Atom Economy) |

| Molecular Diversity | Laborious to generate | Easily achieved by varying components |

Green Chemistry Principles and Sustainable Synthesis of this compound

Exploration of Solvent-Free and Aqueous Reaction Media

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. mdpi.com This has led to the exploration of alternative reaction media, with solvent-free and aqueous conditions being two of the most promising avenues.

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions, often with mechanical grinding, represents a highly sustainable method. researchgate.net Research has demonstrated the efficient and green synthesis of novel 2-pyrrolidinone analogs through a one-pot, three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under solvent-free grinding conditions at room temperature. researchgate.net This protocol offers numerous benefits, including mild reaction conditions, short reaction times (often under 25 minutes), high yields (68–94%), and a simple workup procedure, completely avoiding the need for solvents. researchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles have been successfully carried out in water under catalyst-free conditions to produce valuable 1,4-diketone scaffolds, which can be precursors to heterocyclic systems. rsc.org Similarly, the synthesis of pyrrolidine-fused spirooxindoles has been achieved in an environmentally benign ethanol-water mixture. rsc.org

Table 2: Features of Green Reaction Media for Pyrrolidin-2-one Synthesis

| Parameter | Solvent-Free (Grinding) | Aqueous Media |

|---|---|---|

| Environmental Impact | Minimal; no solvent waste | Benign; water is non-toxic |

| Reaction Time | Often very short (< 30 min) | Variable, can be fast |

| Energy Consumption | Low (room temperature) | Often requires heating |

| Product Isolation | Simple workup, minimal purification | May require extraction |

| Applicability | Suitable for solid or high-boiling liquid reactants | Suitable for water-soluble or tolerant reactants |

Development of Catalyst-Free and Recyclable Catalytic Systems

Catalysts are essential for many chemical transformations, but they can contribute to waste and environmental concerns, especially when they are toxic heavy metals or used in stoichiometric amounts. Green chemistry encourages the development of catalyst-free systems or the use of highly efficient, recyclable catalysts. researchgate.net

Catalyst-Free Systems: The most sustainable approach is to design reactions that proceed efficiently without any catalyst. Several MCRs for the synthesis of heterocyclic compounds, including pyrrolidines, have been developed to work under catalyst-free conditions. rsc.org For example, a green and sustainable synthesis of novel polycyclic pyrrolidine-fused spirooxindoles was achieved through a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org This method features eco-friendliness, high yields, and simple product isolation without the need for column chromatography. rsc.org

Atom Economy and Waste Minimization in Pyrrolidin-2-one Synthesis

The concept of atom economy, developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired final product. skpharmteco.comrsc.org A reaction with high atom economy maximizes the use of starting materials and inherently minimizes the generation of waste byproducts. nih.govnumberanalytics.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Synthetic methods should be designed to maximize atom economy. skpharmteco.com Reactions such as additions, cycloadditions, and rearrangements are considered highly atom-economical as they incorporate all or most of the reactant atoms into the product. nih.gov In contrast, reactions like substitutions and eliminations generate stoichiometric byproducts and thus have lower atom economy. nih.gov

MCRs are excellent examples of atom-economical processes, as they are designed to combine multiple starting materials into a single product in one step, leading to a significant reduction in waste compared to linear, multi-step syntheses. mdpi.com By employing MCR strategies for the synthesis of this compound and its analogs, chemists can design routes that are not only efficient but also fundamentally more sustainable by minimizing waste at the molecular level. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The structure of this compound contains protons in both the aromatic (phenyl) and aliphatic (pyrrolidinone) regions.

Aromatic Region: The three protons on the substituted phenyl ring are expected to exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine atom would likely appear as a doublet of doublets. The proton between the bromine and fluorine atoms would also show a complex multiplet, and the third aromatic proton would appear as a doublet of doublets or a triplet, depending on the coupling constants.

Aliphatic Region: The pyrrolidinone ring contains three sets of methylene (B1212753) (CH₂) protons. The two CH₂ groups adjacent to the nitrogen and the carbonyl group will be deshielded and typically appear as triplets. The central CH₂ group is expected to be a multiplet (quintet) due to coupling with its four neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The molecule has 10 carbon atoms, and due to molecular asymmetry, all 10 are expected to be unique.

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (typically 110-165 ppm). The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will have their chemical shifts significantly influenced. The C-F bond will result in a large one-bond coupling constant (¹JCF), splitting the carbon signal into a doublet.

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the pyrrolidinone ring are expected.

Carbonyl Carbon: A single, characteristic downfield signal for the amide carbonyl carbon is expected, typically in the range of 170-180 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the pyrrolidinone ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Integration |

| 7.80 - 7.60 | 2H |

| 7.40 - 7.20 | 1H |

| 3.90 - 3.80 | 2H |

| 2.65 - 2.55 | 2H |

| 2.20 - 2.10 | 2H |

| Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₉BrFNO), the expected monoisotopic mass is approximately 256.9851 Da. uni.lu HRMS techniques, such as ESI-TOF (Electrospray Ionization-Time of Flight), can measure this mass with high accuracy (typically within 5 ppm), confirming the elemental composition.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion, providing further structural evidence. nih.gov Common fragmentation pathways for this molecule would likely involve:

Cleavage of the Pyrrolidinone Ring: Loss of fragments such as CO or C₂H₄ from the lactam ring.

Loss of Halogens: Cleavage of the C-Br or C-F bonds, although the aryl-halogen bond is relatively strong.

Formation of an Acylium Ion: Cleavage at the N-aryl bond could lead to the formation of a bromofluorophenyl isocyanate fragment or a pyrrolidinone fragment.

Infrared (IR) Spectroscopy for Comprehensive Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹. This is a highly characteristic peak for the carbonyl group in a five-membered lactam ring (γ-lactam).

Aromatic C=C Stretch: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

C-N Stretch: The stretching vibration of the C-N bond in the lactam and the aryl-N bond would appear in the 1200-1350 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine stretch will produce a strong absorption in the 1000-1100 cm⁻¹ region. The carbon-bromine stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene groups on the pyrrolidinone ring are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C-H Stretch: Weaker C-H stretching bands for the aromatic ring are expected above 3000 cm⁻¹.

| Characteristic IR Absorption Bands (Predicted) | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H Stretch |

| 2960 - 2850 | C-H Stretch |

| 1720 - 1680 | C=O Stretch |

| 1600 - 1450 | C=C Stretch |

| 1350 - 1200 | C-N Stretch |

| 1100 - 1000 | C-F Stretch |

| 650 - 500 | C-Br Stretch |

Advanced UV-Vis Spectroscopy and Photophysical Property Investigations

Absorption and Emission Spectra Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene (B151609) ring attached to the nitrogen atom. Typically, N-aryl amides show absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic system. researchgate.net The presence of the bromine and fluorine substituents, along with the nitrogen atom of the pyrrolidinone ring, will influence the exact position and intensity of these absorptions. One would expect to see characteristic benzene-like absorption bands, likely red-shifted due to the auxochromic effect of the nitrogen and halogen substituents.

Stokes Shift and Amplified Spontaneous Emission (ASE) Characteristics of Derivatives

The Stokes shift is the difference between the absorption and emission maxima. While this compound itself is not primarily studied for its fluorescence, its core structure can be part of larger, more complex fluorescent molecules. researchgate.net For such derivatives, the Stokes shift is a critical parameter. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption. The electronic properties of the 4-bromo-3-fluorophenyl group would influence the intramolecular charge transfer (ICT) character of any larger dye molecule it is incorporated into, thereby affecting the Stokes shift. researchgate.net

Amplified Spontaneous Emission (ASE) is a phenomenon related to stimulated emission and is a key characteristic for materials used in organic lasers. This property is highly structure-dependent and is typically investigated for highly conjugated and fluorescent derivatives, not for the parent compound this compound itself. Should this compound be used as a building block for such materials, the electronic-donating or -withdrawing nature of the substituted phenyl ring would play a crucial role in tuning the ASE properties of the final molecule.

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for verifying the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the method of choice for assessing the purity of non-volatile compounds. A suitable method would likely use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set to a wavelength where the aromatic ring absorbs strongly would be used for detection. A pure sample should yield a single major peak, and the peak area can be used to quantify purity, typically aiming for >95%.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its melting point of 108-110 °C, the compound should have sufficient volatility and thermal stability for GC analysis. GC can provide high-resolution separation of the target compound from any volatile impurities or starting materials. Coupling the gas chromatograph to a mass spectrometer allows for the identification of the separated components based on their mass spectra, providing an orthogonal method to HPLC for purity confirmation and impurity identification.

Crystallographic and Conformational Analysis of 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

No published SCXRD data for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one was found.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a table of bond lengths, angles, and torsion angles for this compound cannot be compiled.

Detailed Analysis of Pyrrolidin-2-one Ring Conformation (e.g., Envelope Conformation)

The specific conformation of the pyrrolidin-2-one ring in this compound has not been experimentally determined and reported.

Elucidation of Supramolecular Interactions in Crystal Packing

An analysis of the crystal packing and supramolecular interactions is contingent on the availability of crystallographic data, which is currently unavailable for this compound.

Characterization of Intermolecular Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯Br)

Details of potential hydrogen bonding networks cannot be accurately described without a determined crystal structure.

Investigation of C—H⋯π and Other Non-Covalent Interactions Consolidating Molecular Architecture

The presence and nature of other non-covalent interactions, such as C—H⋯π interactions, remain uncharacterized for this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis, which provides a quantitative assessment of intermolecular contacts, can only be performed using crystallographic information files (.cif) from SCXRD experiments. As no such file is available, this analysis cannot be conducted.

Conformational Dynamics of this compound in Solution and Solid States

There is a lack of published research on the conformational dynamics of this compound. Such a study would investigate the molecule's flexibility and the preferred spatial arrangements of its constituent parts, namely the 4-bromo-3-fluorophenyl group and the pyrrolidin-2-one ring.

In the solid state, the conformation is fixed within the crystal lattice, and its analysis would depend on single-crystal X-ray diffraction data, which is currently unavailable. Key parameters of interest would include the planarity of the rings, the torsion angle between the phenyl ring and the pyrrolidin-2-one ring, and the puckering parameters of the five-membered lactam ring.

In solution, the molecule would be expected to exhibit greater conformational freedom. Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the rotational barriers around the N-C(aryl) bond and the puckering dynamics of the pyrrolidin-2-one ring. However, no such specific studies for this compound have been reported. Computational chemistry methods, such as Density Functional Theory (DFT), could also be employed to predict stable conformers and the energetic landscape of conformational changes, but dedicated computational analyses for this compound are not found in the literature.

Due to the absence of primary research data, a detailed discussion and the creation of data tables as requested are not possible at this time.

No Published Computational Research Found for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research detailing the specific computational and theoretical investigations for the chemical compound this compound, as requested by the detailed outline.

The inquiry sought in-depth information on quantum mechanical calculations, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. Additionally, information on Molecular Dynamics (MD) simulations and theoretical studies on reaction mechanisms was requested.

Despite extensive searches for peer-reviewed articles and computational chemistry data, no specific studies containing optimized geometries, electronic properties, HOMO-LUMO gaps, charge distribution maps, intramolecular interaction analyses, or conformational landscape simulations for this compound could be located. The PubChem database, a comprehensive resource for chemical information, also indicates that no literature data is currently available for this specific compound. uni.lu

While general principles and methodologies for these computational techniques are well-documented for other molecules, sometimes even for structurally related compounds, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed research findings cannot be fulfilled due to the absence of primary research on this particular molecule. beilstein-journals.orgresearchgate.netmdpi.comtandfonline.commdpi.com

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time. The creation of such an article would require performing novel computational research on the compound, which is beyond the scope of this request.

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Theoretical Studies on Reaction Mechanisms and Pathways for Pyrrolidin-2-one Formation and Derivatization

Transition State Analysis and Reaction Energetics

Transition state analysis is a fundamental computational tool used to elucidate reaction mechanisms, determine reaction rates, and understand the stability of intermediates. For a compound like 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one, this analysis would typically be performed using Density Functional Theory (DFT) calculations.

To illustrate this, a computational study on the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, a related pyrrolidinone derivative, provides a clear example of this methodology. nih.gov In such studies, the geometries of reactants, transition states (TS), intermediates, and products are optimized. A key aspect of this analysis is the identification of a transition state, which is a first-order saddle point on the potential energy surface. This is confirmed by vibrational frequency analysis, where the transition state exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energetics of the reaction pathway are then determined by calculating the Gibbs free energy (ΔG) at each stage. The activation energy (ΔG#), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

For instance, in the isomerization of a related 3-pyrroline-2-one (B142641) derivative, the potential barrier was found to be very small, approximately 0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in an ethanol (B145695) solvent model. nih.gov This low barrier indicates an extremely fast transformation, with a calculated rate constant of about 10¹² s⁻¹ at 298 K. nih.gov Such an analysis for the synthesis or reactions of this compound would provide invaluable insights into its chemical behavior.

Table 1: Illustrative Reaction Energetics for a Pyrrolidinone Derivative Isomerization nih.gov

| Parameter | Gas Phase | Ethanol Solvent |

| Relative Stability (kcal·mol⁻¹) | 1.3 | 0.4 |

| Activation Energy (ΔG#) (kcal·mol⁻¹) | 0.5 | 1.0 |

| Rate Constant (s⁻¹ at 298 K) | ~10¹² | Not specified |

This table is based on data for 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and serves as an example of data that would be generated for this compound.

Computational Prediction of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry provides methods to predict these solvent effects, typically through implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant.

In the study of pyrrolidinone derivatives, DFT calculations incorporating a solvent model (in this case, ethanol) demonstrated that the solvent can alter the relative stabilities of isomers and the activation energies of reaction steps. nih.gov For example, the relative stability of two tautomers of a 3-pyrroline-2-one was calculated to be 1.3 kcal·mol⁻¹ in the gas phase but was reduced to 0.4 kcal·mol⁻¹ in ethanol. nih.gov Similarly, the activation barrier for their interconversion increased from 0.5 kcal·mol⁻¹ in the gas phase to 1.0 kcal·mol⁻¹ in ethanol. nih.gov

These computational predictions are crucial for optimizing reaction conditions. By understanding how a solvent stabilizes or destabilizes reactants, transition states, and products, chemists can select the most appropriate solvent to maximize the yield and selectivity of a desired reaction involving this compound.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) binds to a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Interaction Mapping with Biological Targets

For a molecule like this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein.

Docking algorithms then explore various possible binding poses and score them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy generally indicates a more stable protein-ligand complex.

For example, a study on novel N'-arylsubstituted pyrrole (B145914) analogs, which share structural similarities with the target compound, used Surflex-docking to investigate their binding to the M. tuberculosis enoyl ACP reductase (InhA). zenodo.org The results showed that the binding pattern of the tested compounds was similar to that of a known inhibitor, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide. zenodo.org This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Table 2: Example of Molecular Docking Results for Pyrrolidine (B122466) Derivatives Against a Bacterial Target asianpubs.org

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog 7a | E. coli DNA Gyrase | -7.2 | Asp73, Gly77, Arg76 |

| Analog 7b | E. coli DNA Gyrase | -7.5 | Asp73, Gly77, Arg76 |

| Analog 7e | E. coli DNA Gyrase | -7.8 | Asp73, Gly77, Arg76 |

| Analog 7h | E. coli DNA Gyrase | -8.1 | Asp73, Gly77, Arg76 |

This table presents hypothetical data based on findings for similar pyrrolidine derivatives to illustrate the type of information obtained from molecular docking studies. asianpubs.org

Interaction mapping involves visualizing and analyzing the specific contacts between the ligand and the amino acid residues in the binding pocket. This can reveal the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are all critical for molecular recognition and binding affinity.

Pharmacophore Modeling Based on Structural and Electronic Insights

Pharmacophore modeling is another essential in silico technique in drug discovery. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific three-dimensional geometry. numberanalytics.com

Pharmacophore models can be generated in two main ways: ligand-based and structure-based. nih.gov

Ligand-based modeling is used when the structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity.

Structure-based modeling is employed when the three-dimensional structure of the protein-ligand complex is available. The pharmacophore is then derived directly from the interactions observed between the ligand and the protein's active site. nih.gov

For this compound, a pharmacophore model could be developed to identify other compounds with a similar interaction profile, potentially leading to the discovery of new molecules with similar or improved biological activity. This model would be based on its structural and electronic properties, such as the positions of the bromine and fluorine atoms, the carbonyl group of the pyrrolidinone ring (a hydrogen bond acceptor), and the aromatic ring (a hydrophobic feature). This model could then be used to screen large virtual libraries of compounds to find new potential drug candidates. peerj.com

Chemical Reactivity and Transformation Studies of 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Reactivity Profile of the Pyrrolidin-2-one Moiety

The pyrrolidin-2-one ring is a five-membered lactam that exhibits characteristic reactivity primarily centered around its amide functionality. While the nitrogen atom is already substituted with the aryl group in the title compound, the fundamental reactivity of the lactam ring remains relevant for potential derivatization.

Key reactions involving the N-aryl-pyrrolidin-2-one moiety include:

Hydrolysis : Under strong acidic or basic conditions, the amide bond of the lactam can be cleaved through hydrolysis. This ring-opening reaction yields the corresponding γ-amino acid derivative, specifically 4-((4-bromo-3-fluorophenyl)amino)butanoic acid.

Reduction : The carbonyl group of the lactam is susceptible to reduction. Treatment with powerful reducing agents, such as lithium aluminum hydride, can reduce the amide to an amine, yielding 1-(4-bromo-3-fluorophenyl)pyrrolidine. rsc.org The specific products can vary based on the stoichiometry of the reducing agent and reaction conditions. rsc.org

α-Functionalization : The methylene (B1212753) group adjacent to the carbonyl (the α-position) can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-3 position of the pyrrolidinone ring. rsc.orgrsc.orgnih.gov This strategy is a common method for modifying the lactam core.

Oxidation : The methylene group alpha to the nitrogen atom (the C-5 position) can be oxidized under specific conditions to introduce a carbonyl group, leading to the formation of a succinimide (B58015) derivative. nih.govsemanticscholar.orgresearchgate.net

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Ring-opened γ-amino acid derivative |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Substituted pyrrolidine (B122466) |

| α-Functionalization | Strong base (e.g., LDA) followed by an electrophile (E+) | α-Substituted pyrrolidin-2-one |

| Oxidation (at C-5) | Oxidizing agents (e.g., O3, KMnO4) | Substituted succinimide |

Synthetic Transformations Involving the Bromo- and Fluorophenyl Substituents

The 4-bromo-3-fluorophenyl ring offers two distinct handles for synthetic modification: the bromine atom at the C-4 position and the fluorine atom at the C-3 position. The differing reactivity of these halogens under various reaction conditions allows for highly selective and controlled functionalization of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with nucleophiles, particularly on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In the context of 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one, both the C-F and C-Br bonds are potential sites for SNAr. However, the relative reactivity is governed by two key factors:

Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Consequently, the general reactivity order for halogens in SNAr is F > Cl > Br > I, a trend opposite to that seen in SN1 and SN2 reactions.

For the title compound, SNAr is more likely to occur at the C-F bond (position 3) than the C-Br bond (position 4), provided a suitable nucleophile is used. However, the reaction may require forcing conditions due to the lack of a strongly activating nitro or cyano group on the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most important tools for C-C and C-heteroatom bond formation in modern organic synthesis. A key feature of these reactions is the differential reactivity of carbon-halogen bonds, which typically follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. This predictable selectivity allows for the chemoselective functionalization of polyhalogenated aromatic compounds.

For this compound, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition. This enables the selective modification of the C-4 position while leaving the C-3 fluorine atom intact for potential subsequent transformations.

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. chemistryviews.org

Stille Reaction : This involves the coupling of the aryl bromide with an organotin compound (stannane). wikipedia.orglibretexts.orgorganic-chemistry.orguwindsor.ca It is highly versatile and tolerant of many functional groups, though the toxicity of organotin reagents is a significant drawback.

Negishi Reaction : This method utilizes an organozinc reagent to couple with the aryl bromide. youtube.com Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. youtube.com

| Reaction | Coupling Partner | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, Pd(OAc)2 | Stable, non-toxic reagents |

| Stille | R-Sn(Alkyl)3 | Pd(PPh3)4 | High functional group tolerance |

| Negishi | R-ZnX | Pd(PPh3)4, PdCl2(dppf) | High reactivity, mild conditions |

Directed Ortho Metalation (DoM) and Other Functionalization Strategies at Halogen Positions

Directed ortho metalation (DoM) is a regioselective method for deprotonating an aromatic ring at the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. wikipedia.orgunblog.fr The resulting aryllithium species can then be trapped with an electrophile.

In this compound, there are several competing factors that influence the outcome of reactions with strong bases:

DMG Effects : Both the N-acyl group of the pyrrolidinone and the fluorine atom can act as DMGs. researchgate.netnih.gov The amide is a powerful DMG, directing metalation to the C-2 position. The fluorine atom also directs to its ortho positions (C-2 and C-4). The C-2 position is therefore strongly activated for deprotonation due to the synergistic effect of both groups.

Lithium-Halogen Exchange : A significant competing reaction is lithium-halogen exchange, which is particularly rapid for aryl bromides and iodides when treated with alkyllithiums (e.g., n-BuLi, t-BuLi). uwindsor.caias.ac.inwikipedia.org This process would selectively replace the bromine atom at C-4 with lithium, generating a different organometallic intermediate than that formed by DoM.

The reaction outcome can often be controlled by the choice of base and reaction conditions. Treatment with an alkyllithium reagent at low temperatures is likely to favor the rapid lithium-bromine exchange at the C-4 position. uwindsor.ca Conversely, using a bulkier lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can suppress the exchange reaction and favor kinetic deprotonation at the most acidic C-H bond, which is the C-2 position. uwindsor.ca

| Reagent/Condition | Likely Mechanism | Position of Lithiation | Rationale |

|---|---|---|---|

| n-BuLi or t-BuLi, -78 °C | Lithium-Halogen Exchange | C-4 (Br position) | Exchange with aryl bromides is typically faster than deprotonation. uwindsor.ca |

| LDA or LiTMP, -78 °C | Directed Ortho Metalation (DoM) | C-2 | Kinetic deprotonation at the most acidic proton, ortho to both F and the amide DMG. uwindsor.ca |

Derivatization Strategies for Analog Synthesis and Scaffold Exploration

The diverse reactivity of this compound makes it an excellent starting point for the synthesis of chemical libraries. By strategically applying the transformations discussed, chemists can systematically modify every part of the molecule. For example, one could first perform a selective Suzuki coupling at the C-4 position, then introduce a different functional group at the C-2 position via DoM, and finally modify the lactam ring itself through α-functionalization. This stepwise approach allows for the creation of a wide array of structurally diverse analogs for biological screening or materials development.

Systematic Modifications at the Pyrrolidin-2-one Nitrogen Atom

While the title compound already possesses an aryl substituent on the nitrogen, a key strategy for scaffold exploration involves the synthesis of analogs with different N-aryl groups. This is achieved by forming the C-N bond between various aryl halides and the pyrrolidin-2-one core. These methods allow for systematic variation of the electronic and steric properties of the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

Prominent methods for the N-arylation of lactams include:

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an amine (or in this case, a lactam) and an aryl halide or triflate. manchester.ac.ukorganic-chemistry.org This is one of the most general and widely used methods for forming N-aryl bonds, tolerating a vast range of functional groups on both coupling partners.

Ullmann Condensation : A classical copper-catalyzed reaction that couples an amine/lactam with an aryl halide. wikipedia.orgorganic-chemistry.orgwikipedia.orgthermofisher.com While traditional conditions were harsh, modern protocols often use copper(I) catalysts with specific ligands, allowing the reaction to proceed under much milder conditions. wikipedia.org

These synthetic strategies provide a robust platform for generating a library of 1-(substituted-phenyl)pyrrolidin-2-one analogs, enabling a thorough exploration of the chemical space around this versatile scaffold.

Investigation of Substituent Effects on Chemical Reactivity and Selectivity of this compound

The chemical behavior of this compound is intrinsically linked to the electronic and steric properties of the substituents on its phenyl ring. The presence of both a bromine and a fluorine atom significantly influences the electron density distribution across the aromatic system and, consequently, its reactivity in various chemical transformations. This section explores the anticipated effects of these substituents on the chemical reactivity and selectivity of the title compound, drawing upon established principles of physical organic chemistry, as specific experimental or computational studies on this molecule are not extensively available in the current body of scientific literature.

The reactivity of the 4-bromo-3-fluorophenyl group is primarily dictated by the interplay of the inductive and resonance effects of the halogen substituents. Both fluorine and bromine are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Conversely, as halogens, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), which tends to direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the pyrrolidin-2-one moiety, being an N-aryl lactam, also exerts an electronic influence on the phenyl ring. The nitrogen atom's lone pair can participate in resonance with the aromatic ring, potentially activating it. However, this effect is mitigated by the adjacent carbonyl group within the lactam ring, which is electron-withdrawing.

Electronic Properties of Substituents

To quantitatively estimate the influence of the bromo and fluoro substituents on the reactivity of the phenyl ring, one can consider their Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Electronegativity (Pauling Scale) |

| Bromine (Br) | +0.23 | +0.39 | 2.96 |

| Fluorine (F) | +0.06 | +0.34 | 3.98 |

This table presents standard Hammett constants for individual substituents, which are indicative of their electronic effects. The combined effect of multiple substituents can often be approximated by the sum of their individual constants, although deviations can occur.

The positive Hammett constants for both bromine and fluorine indicate their electron-withdrawing nature, which deactivates the benzene (B151609) ring towards electrophilic attack. The larger σm value for both halogens compared to their σp value reflects the stronger influence of the inductive effect at the meta position relative to the para position, where the resonance effect can partially counteract it.

Anticipated Effects on Chemical Reactivity

Given the electronic properties of the substituents, the following effects on the chemical reactivity and selectivity of this compound can be predicted:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromo and fluoro substituents, particularly when positioned ortho or para to a potential leaving group, can facilitate nucleophilic aromatic substitution (SNAr) reactions. However, in the ground state of this compound, there is no suitable leaving group on the aromatic ring other than the halogens themselves, which typically require harsh conditions for substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic nature of the substituents can influence the rates of these reactions. The electron-withdrawing fluorine atom meta to the bromine can enhance the electrophilicity of the carbon atom of the C-Br bond, potentially facilitating the oxidative addition step in palladium-catalyzed cycles.

Selectivity in Reactions

In reactions where multiple sites are available for transformation, the substituents are expected to play a crucial role in determining the selectivity.

Regioselectivity in Cross-Coupling: In cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Therefore, selective functionalization at the bromine-bearing carbon is highly anticipated.

Directing Effects in Electrophilic Substitution: Should electrophilic substitution be forced to occur, the directing effects of the N-pyrrolidinone group (ortho, para-directing) and the halogens (ortho, para-directing) would need to be considered in concert. The positions ortho to the lactam nitrogen (positions 2 and 6 of the phenyl ring) are the most likely sites for substitution, although steric hindrance from the lactam ring might influence the ortho/para ratio.

Structure Activity Relationship Sar Methodologies Applied to 1 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One Derivatives

Systematic Design and Synthesis Principles for Pyrrolidin-2-one Analogs for SAR Studies

The systematic design of analogs based on the 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one scaffold is foundational to developing a comprehensive SAR. The core principle is to introduce specific, controlled structural modifications to probe the chemical space around the lead compound. Design strategies typically focus on three main regions of the molecule: the N-aryl ring, the pyrrolidin-2-one core, and potential substitution points on the lactam ring. nih.gov

Design Principles:

Aryl Ring Modification: The 4-bromo and 3-fluoro substituents on the phenyl ring are key starting points for modification. Analogs are designed by varying the nature, position, and combination of substituents to explore the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity. For instance, replacing the bromine atom with chlorine, methyl, or methoxy (B1213986) groups can systematically alter these properties.

Pyrrolidin-2-one Ring Functionalization: The lactam ring itself can be modified. This includes introducing substituents at the C3, C4, or C5 positions. Such modifications can influence the molecule's conformation and introduce new interaction points (e.g., hydrogen bond donors/acceptors) with a biological target. nih.gov The stereochemistry of these substituents is also a critical design parameter, as different stereoisomers can have vastly different biological profiles due to specific binding interactions with chiral protein targets. researchgate.net

Scaffold Hopping and Core Modification: In some cases, the pyrrolidin-2-one core may be replaced with other cyclic structures (e.g., piperidin-2-one, oxazolidin-2-one) to explore different spatial arrangements and physicochemical properties while retaining key binding elements.

Synthesis Principles: The synthesis of a library of analogs for SAR studies requires robust and versatile chemical reactions. For N-aryl pyrrolidin-2-ones, common synthetic strategies include the construction of the pyrrolidine (B122466) ring from acyclic precursors or the functionalization of a pre-formed ring. researchgate.netnih.gov One-pot, multi-component reactions are often employed for their efficiency in generating diverse structures. nih.gov For example, a library of N-aryl pyrrolidin-2-ones can be synthesized through the palladium-catalyzed N-arylation of pyrrolidin-2-one with a variety of substituted aryl halides. Subsequent functionalization of the lactam ring can then be achieved through stereoselective alkylation or other targeted reactions. acs.org

Correlation of Structural Features with Molecular Interactions and Target Binding (Methodological Focus)

The primary goal of SAR is to understand how specific structural changes correlate with changes in biological activity. This is achieved by methodically linking molecular features to their interactions with a biological target, such as an enzyme or receptor.

The process begins with synthesizing and testing a matrix of compounds, as designed in the initial phase. For each analog, a biological endpoint is measured (e.g., IC50, Ki, or EC50). These data are then analyzed to draw correlations. For derivatives of this compound, key structural features to analyze include:

Electronic Effects of Aryl Substituents: The electron-withdrawing nature of the fluorine and bromine atoms on the parent compound influences the electronic character of the phenyl ring. By replacing these with electron-donating groups (e.g., -OCH3, -CH3) or other electron-withdrawing groups (e.g., -CF3, -CN) at various positions, a relationship between the electronic properties and binding affinity can be established.

Steric and Lipophilic Factors: The size and shape (sterics) of substituents dictate how well the molecule fits into a binding pocket. acs.org The lipophilicity (logP) of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. Systematically varying substituents allows for the mapping of these pockets. For example, a bulky substituent may be detrimental to activity if the binding site is sterically constrained, whereas a lipophilic group may be favorable if it can occupy a hydrophobic region. mdpi.com

Hydrogen Bonding and Specific Interactions: The carbonyl oxygen of the pyrrolidin-2-one ring is a key hydrogen bond acceptor. Modifications that introduce additional hydrogen bond donors or acceptors can significantly enhance binding affinity if the target's active site has complementary residues.

To illustrate this methodological approach, the following interactive table shows hypothetical data for a series of analogs based on a 1-phenylpyrrolidin-2-one core, demonstrating how systematic structural changes could be correlated with target binding affinity.

| Compound | R1 (Position 3) | R2 (Position 4) | Target Binding Affinity (IC50, nM) | Comment |

|---|---|---|---|---|

| Parent | -F | -Br | 50 | Baseline activity. |

| Analog 1 | -F | -Cl | 75 | Replacing Br with smaller Cl slightly reduces activity. |

| Analog 2 | -H | -Br | 200 | Removal of 3-fluoro group significantly reduces potency. |

| Analog 3 | -F | -CF3 | 35 | Stronger electron-withdrawing group at R2 improves activity. |

| Analog 4 | -OCH3 | -Br | 450 | Electron-donating group at R1 is unfavorable. |

Application of Chemoinformatic and Computational Approaches in SAR Analysis

Chemoinformatic and computational chemistry are indispensable tools for accelerating SAR studies. nih.gov These in silico methods allow researchers to prioritize the synthesis of the most promising compounds, rationalize observed biological data, and build predictive models.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational technique used to correlate the physicochemical properties of molecules with their biological activities. nih.govwu.ac.th For a series of this compound analogs, a QSAR model would be built by:

Calculating Molecular Descriptors: For each analog, a large number of numerical descriptors are calculated, representing its constitutional, topological, electronic, and steric properties (e.g., molecular weight, logP, polar surface area, dipole moment). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that links a subset of these descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. nih.gov

A validated QSAR model can then be used to predict the activity of virtual, unsynthesized compounds, guiding the design of more potent analogs.

3D-QSAR and Molecular Docking: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional view of SAR. mdpi.comscispace.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity. nih.gov

Molecular docking complements these approaches by predicting the preferred orientation and binding affinity of a ligand within the three-dimensional structure of its target protein. scispace.comtandfonline.com For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds between the lactam carbonyl and the protein backbone or hydrophobic interactions involving the substituted phenyl ring, thereby explaining the observed SAR on a molecular level. tandfonline.com The stability of these interactions can be further assessed using molecular dynamics (MD) simulations. scispace.com

The following interactive table illustrates the types of descriptors used in a QSAR study for a hypothetical set of analogs.

| Compound | Activity (-logIC50) | LogP (Lipophilicity) | TPSA (Polar Surface Area) | Molecular Weight |

|---|---|---|---|---|

| Parent | 7.30 | 2.85 | 20.3 | 274.1 |

| Analog 1 | 7.12 | 2.60 | 20.3 | 229.7 |

| Analog 2 | 6.70 | 2.66 | 20.3 | 256.1 |

| Analog 3 | 7.46 | 3.15 | 20.3 | 263.2 |

| Analog 4 | 6.35 | 2.75 | 29.5 | 286.1 |

Future Research Directions and Potential Applications in Advanced Chemical Science

Development of Novel and More Efficient Synthetic Routes for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Current synthetic strategies for N-substituted pyrrolidin-2-ones often involve the lactamization of γ-aminobutyric acid precursors or the reaction of γ-butyrolactone with primary amines. researchgate.netresearchgate.net While effective, these methods can sometimes require harsh conditions or multiple steps. Future research should focus on developing more streamlined and efficient pathways to this compound.

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of pyrrolidine (B122466) scaffolds. nih.gov Applying MAOS to the condensation of 4-bromo-3-fluoroaniline (B116652) with γ-butyrolactone or its derivatives could offer a more rapid and energy-efficient synthetic route.

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step. nih.gov Designing a novel MCR that incorporates 4-bromo-3-fluoroaniline, a four-carbon unit, and a cyclizing agent could lead to a highly convergent and atom-economical synthesis of the target compound and its analogues.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch synthesis. Developing a flow-based synthesis would be a significant step towards the efficient production of this chemical building block.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. nih.gov | Optimization of solvent, temperature, and microwave power. |

| Multicomponent Reactions | High atom economy, reduced waste, rapid access to derivatives. nih.govnih.gov | Identification of suitable and compatible reaction components and catalysts. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Reactor design and optimization of flow parameters (residence time, temperature, pressure). |

Exploration of Advanced Catalytic Systems for Sustainable Derivatization

The derivatization of this compound is crucial for exploring its potential applications. The aromatic bromine atom is a prime handle for cross-coupling reactions, while the pyrrolidinone ring itself offers sites for functionalization. Future research should explore advanced catalytic systems to achieve these transformations sustainably.

Palladium- and Copper-Catalyzed Cross-Coupling: The bromo-substituent can be readily transformed using catalysts to form C-C, C-N, and C-O bonds, enabling the synthesis of a vast library of derivatives. Research into next-generation palladium pincer complexes or highly active copper/ligand systems could lead to more efficient and versatile coupling reactions at lower catalyst loadings.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the pyrrolidinone scaffold is a highly desirable goal in modern organic synthesis. The development of selective catalysts, for instance, based on rhodium or iridium, for the ortho-lithiation or direct arylation of the phenyl ring would provide novel pathways for derivatization, bypassing the need for pre-functionalized substrates.

Organocatalysis: Asymmetric organocatalysis could be employed for the stereoselective functionalization of the pyrrolidin-2-one ring, particularly at the C3 and C5 positions. nih.gov Proline-based catalysts or chiral phosphoric acids could mediate aldol (B89426) or Michael addition reactions to introduce new stereocenters, which is of high interest for medicinal chemistry applications. nih.govnih.gov

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new ones. An integrated approach combining experimental and computational techniques will be pivotal.

Kinetic Studies: Experimental kinetic analysis of key synthetic and derivatization reactions can provide crucial data on reaction orders, activation energies, and the influence of catalyst and substrate structure on reaction rates.

Spectroscopic Analysis: In-situ spectroscopic methods, such as ReactIR or NMR monitoring, can help identify transient intermediates and build a more complete picture of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other high-level ab initio calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the role of the catalyst. nih.govresearchgate.net Such studies can explain observed regioselectivity and stereoselectivity and predict the outcomes of new reaction designs. scispace.commdpi.com For instance, computational models could predict the most favorable sites for C-H activation or the conformational preferences of different derivatives, guiding synthetic efforts. researchgate.net

| Investigation Method | Type of Insight Provided | Example Application |

| Kinetic Analysis | Reaction rates, activation barriers, catalyst efficiency. | Comparing the efficiency of different palladium catalysts for Suzuki coupling. |

| In-situ Spectroscopy | Identification of reaction intermediates, reaction progress monitoring. | Observing the formation of a key intermediate during a catalytic cycle. |

| DFT Calculations | Transition state geometries and energies, reaction pathways, selectivity prediction. nih.govresearchgate.net | Elucidating the origin of stereoselectivity in an organocatalyzed functionalization. nih.gov |

Design of Next-Generation Pyrrolidin-2-one Scaffolds for Specific Molecular Recognition and Material Science Applications

The unique three-dimensional structure and chemical properties of the pyrrolidin-2-one scaffold make it an attractive platform for creating molecules with tailored functions. researchgate.netnih.gov

Molecular Recognition and Medicinal Chemistry: The pyrrolidin-2-one ring is a privileged scaffold in drug discovery. nih.gov The 1-(4-bromo-3-fluorophenyl) moiety provides specific steric and electronic features that can be fine-tuned through derivatization to achieve high-affinity and selective binding to biological targets like kinases or proteases. mdpi.com Future work could involve creating focused libraries of derivatives and screening them for activity against various disease targets, using the bromo-fluoro-phenyl group to probe specific interactions within protein binding pockets.

Material Science: The rigid and polar nature of the N-aryl pyrrolidin-2-one structure suggests potential applications in material science.

Polymers: Derivatives of this compound could serve as monomers for the synthesis of high-performance polymers with unique thermal or optical properties. The polarity of the lactam group could enhance polymer chain interactions, leading to materials with high thermal stability.

Organoelectronics: Functionalized pyrrolidin-2-one scaffolds could be incorporated into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the scaffold can be tuned by modifying the aromatic substituent, potentially leading to new materials for electronic devices.

Liquid Crystals: The rod-like shape of certain derivatives could impart liquid crystalline properties, making them candidates for applications in displays and sensors.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel functional molecules and materials.

Q & A

What are the optimal synthetic routes for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions affect yield and purity?

Level: Basic

Methodological Answer: